5-acetyl-2-[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyridine-3-carbonitrile
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Overview
Description
5-acetyl-2-[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse pharmacological activities, including antihypertensive, antiviral, and antimicrobial properties . The unique structure of this compound, which includes a dihydropyridine ring, a thiophene moiety, and a chlorophenyl group, contributes to its wide range of biological activities.
Preparation Methods
The synthesis of 5-acetyl-2-[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyridine-3-carbonitrile can be achieved through a multi-step process involving various reagents and conditions. One common method involves the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene . This intermediate undergoes further reactions with other reagents, such as chlorophenyl derivatives and dihydropyridine precursors, under specific conditions to yield the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include modified dihydropyridine derivatives with different functional groups .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as an antimicrobial and antiviral agent . Additionally, its unique structure makes it a valuable compound for studying the mechanisms of action of dihydropyridine derivatives and their interactions with biological targets .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as calcium channels and enzymes involved in oxidative stress . The dihydropyridine ring is known to interact with calcium channels, leading to the modulation of calcium influx in cells. This can result in various physiological effects, including vasodilation and reduced blood pressure . Additionally, the thiophene and chlorophenyl groups contribute to the compound’s antimicrobial and antiviral activities by interacting with microbial enzymes and disrupting their function .
Comparison with Similar Compounds
Compared to other dihydropyridine derivatives, 5-acetyl-2-[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyridine-3-carbonitrile stands out due to its unique combination of functional groups. Similar compounds include 5-acetyl-6-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrimidin-2(1H)-thione and 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives . These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
5-acetyl-2-[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2S2/c1-12-8-9-28-21(12)20-16(10-24)22(25-13(2)19(20)14(3)26)29-11-18(27)15-6-4-5-7-17(15)23/h4-9,20,25H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOSPHFIHKJTDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2C(=C(NC(=C2C(=O)C)C)SCC(=O)C3=CC=CC=C3Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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